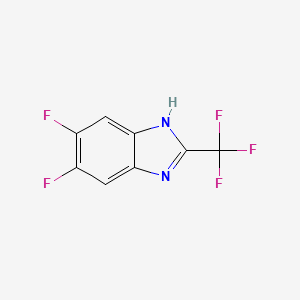
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects due to the presence of multiple fluorine atoms. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method involves the reaction of 5,6-difluoro-1H-benzimidazole with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts such as palladium(II) acetate and ligands like tri-tert-butylphosphonium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, cyclization, and purification through crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often catalyzed by transition metals.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium(II) acetate and ligands like tri-tert-butylphosphonium tetrafluoroborate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s high thermal stability and resistance to metabolic degradation enhance its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Difluoro-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the difluoro substitution on the benzimidazole ring.
5,6-Difluoro-2,1,3-benzothiadiazole: Contains a sulfur atom, leading to different reactivity and applications.
Uniqueness
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring high thermal stability and strong electron-withdrawing effects.
Propiedades
Fórmula molecular |
C8H3F5N2 |
|---|---|
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
5,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3F5N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
Clave InChI |
FZDWJBKYLPEHMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)F)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
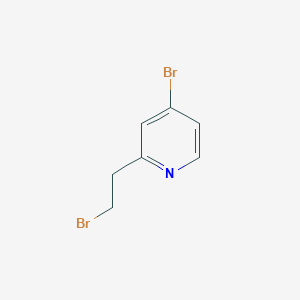

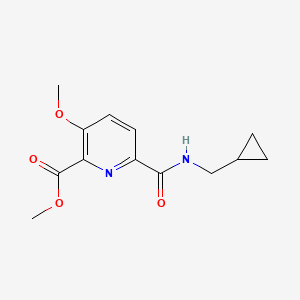

![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)

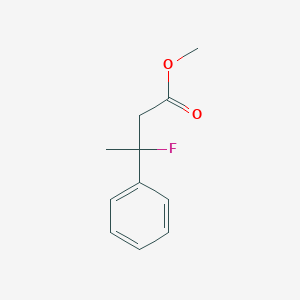
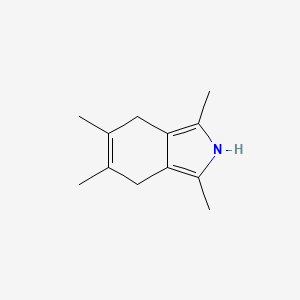
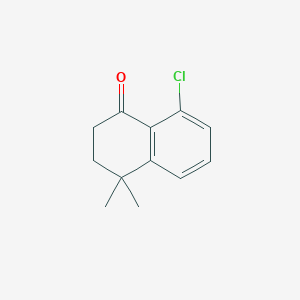
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
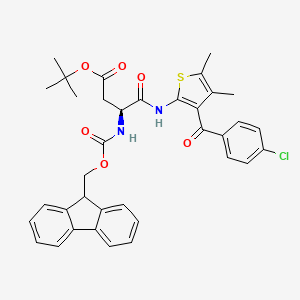
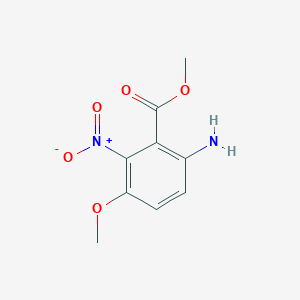
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
